Lipophilicity (LogP) Comparison: p-Chlorophenyl Isopropyl Sulfone vs. p-Chlorophenyl Methyl Sulfone
The isopropyl substitution in p-chlorophenyl isopropyl sulfone results in a significant increase in lipophilicity compared to the methyl analog. Specifically, the computed LogP for the target compound is 3.60, compared to a LogP of approximately 2.2 for p-chlorophenyl methyl sulfone (CAS 98-57-7) . This difference of ~1.4 LogP units indicates that the isopropyl derivative is more than 25 times more lipophilic, a property that can critically influence membrane permeability and metabolic stability in downstream applications [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.60 (computed via ChemSrc) |
| Comparator Or Baseline | p-Chlorophenyl methyl sulfone (CAS 98-57-7), LogP ~2.2 |
| Quantified Difference | ΔLogP ≈ +1.4 |
| Conditions | Computed values; cross-study comparison using standard algorithms. |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to cross biological membranes, making the isopropyl analog a more suitable candidate for programs targeting intracellular targets.
- [1] PubChem Compound Summary for CID 703486, XLogP3 value. View Source
